Anti-inflammatory agents: 2-(10,11-dihydro-10-oxo-dibenzo[b,f]thiepin-2-yl)propionic acid (CN-100) demonstrated potent anti-inflammatory effects in rat and mouse models. It exhibited significant analgesic effects against various pain stimuli and inhibited carrageenin-induced edema and adjuvant-induced arthritis. Notably, CN-100 showed a lower ulcerogenic potential compared to indomethacin, suggesting a potential advantage for clinical use. [, ]
Anticonvulsant and Psychotropic Agents: Several acyl, carbamoyl, and thiocarbamoyl derivatives of 10,11-dihydrodibenz[b,f][1,4]oxazepine were synthesized and evaluated for their anticonvulsant and psychotropic properties. Some compounds showed activity against electroshock and chemically induced seizures while also demonstrating analgesic and neuroleptic properties. []
Potential Antipsychotic Agents: 10-(4-Methylpiperazino)dibenz[b,f]oxepins were investigated for their potential as antipsychotic agents. These compounds were found to have an affinity for clozapine binding sites in the rat forebrain, specifically targeting noncholinergic and nondopaminergic sites. While structural modifications within this class of compounds influenced their binding affinity to dopamine binding sites, 10-(4-methylpiperazino)dibenz[b,f]oxepin displayed a three-fold higher affinity for dopaminergic binding sites compared to clozapine. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2